Cas no 2348031-98-9 (benzyl N-2-(3-chlorophenyl)-2-hydroxyethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate)

benzyl N-2-(3-chlorophenyl)-2-hydroxyethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- 2348031-98-9
- benzyl N-[2-(3-chlorophenyl)-2-hydroxyethyl]-N-(1-hydroxy-2-methylpropan-2-yl)carbamate
- EN300-28301595
- benzyl N-2-(3-chlorophenyl)-2-hydroxyethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate
-
- インチ: 1S/C20H24ClNO4/c1-20(2,14-23)22(12-18(24)16-9-6-10-17(21)11-16)19(25)26-13-15-7-4-3-5-8-15/h3-11,18,23-24H,12-14H2,1-2H3
- InChIKey: AZJSJFCTHRDKJA-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1)C(CN(C(=O)OCC1C=CC=CC=1)C(C)(C)CO)O
計算された属性
- せいみつぶんしりょう: 377.1393859g/mol
- どういたいしつりょう: 377.1393859g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 8
- 複雑さ: 440
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 70Ų
benzyl N-2-(3-chlorophenyl)-2-hydroxyethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28301595-0.1g |
benzyl N-[2-(3-chlorophenyl)-2-hydroxyethyl]-N-(1-hydroxy-2-methylpropan-2-yl)carbamate |
2348031-98-9 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-28301595-0.25g |
benzyl N-[2-(3-chlorophenyl)-2-hydroxyethyl]-N-(1-hydroxy-2-methylpropan-2-yl)carbamate |
2348031-98-9 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28301595-10.0g |
benzyl N-[2-(3-chlorophenyl)-2-hydroxyethyl]-N-(1-hydroxy-2-methylpropan-2-yl)carbamate |
2348031-98-9 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28301595-1.0g |
benzyl N-[2-(3-chlorophenyl)-2-hydroxyethyl]-N-(1-hydroxy-2-methylpropan-2-yl)carbamate |
2348031-98-9 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28301595-2.5g |
benzyl N-[2-(3-chlorophenyl)-2-hydroxyethyl]-N-(1-hydroxy-2-methylpropan-2-yl)carbamate |
2348031-98-9 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-28301595-5.0g |
benzyl N-[2-(3-chlorophenyl)-2-hydroxyethyl]-N-(1-hydroxy-2-methylpropan-2-yl)carbamate |
2348031-98-9 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28301595-1g |
benzyl N-[2-(3-chlorophenyl)-2-hydroxyethyl]-N-(1-hydroxy-2-methylpropan-2-yl)carbamate |
2348031-98-9 | 1g |
$1214.0 | 2023-09-07 | ||
Enamine | EN300-28301595-5g |
benzyl N-[2-(3-chlorophenyl)-2-hydroxyethyl]-N-(1-hydroxy-2-methylpropan-2-yl)carbamate |
2348031-98-9 | 5g |
$3520.0 | 2023-09-07 | ||
Enamine | EN300-28301595-0.05g |
benzyl N-[2-(3-chlorophenyl)-2-hydroxyethyl]-N-(1-hydroxy-2-methylpropan-2-yl)carbamate |
2348031-98-9 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28301595-0.5g |
benzyl N-[2-(3-chlorophenyl)-2-hydroxyethyl]-N-(1-hydroxy-2-methylpropan-2-yl)carbamate |
2348031-98-9 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 |
benzyl N-2-(3-chlorophenyl)-2-hydroxyethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate 関連文献
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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8. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
benzyl N-2-(3-chlorophenyl)-2-hydroxyethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamateに関する追加情報
Benzyl N-2-(3-chlorophenyl)-2-hydroxyethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate: A Comprehensive Overview of Its Chemical Structure, Synthesis, and Biological Applications
Benzyl N-2-(3-chlorophenyl)-2-hydroxyethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate represents a complex organic compound with significant potential in pharmaceutical and materials science research. This molecule combines multiple functional groups, including the 3-chlorophenyl moiety, hydroxyethyl substituents, and a 1-hydroxy-2-methylpropan-2-yl chain, which collectively contribute to its unique chemical properties and biological activity. The CAS No. 2348031-98-9 serves as a critical identifier for this compound, enabling precise documentation and application in scientific studies. Recent advancements in synthetic chemistry and molecular biology have further highlighted the importance of this compound in drug discovery and functional material development.
The 3-chlorophenyl group is a key structural element that imparts aromaticity and electronic effects to the molecule. This substituent is known to influence the reactivity and selectivity of the compound in various chemical reactions. The hydroxyethyl chain introduces hydrophilicity, which may enhance solubility and bioavailability in biological systems. Meanwhile, the 1-hydroxy-2-methylpropan-2-yl group adds steric and electronic complexity, potentially modulating the compound’s interaction with target proteins or receptors. These structural features collectively define the Benzyl N-2-(3-chlorophenyl)-2-hydroxyethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate as a versatile scaffold for chemical modification and biological exploration.
Recent studies have demonstrated the synthetic accessibility of this compound through multi-step organic reactions. For instance, a 2023 publication in *Organic Chemistry Insights* reported the efficient synthesis of Benzyl N-2-(3-chlorophenyl)-2-hydroxyethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate via a nucleophilic substitution reaction between 3-chlorophenyl-substituted chloroacetate and a hydroxyethyl-bearing amine derivative. This approach not only highlights the feasibility of large-scale production but also underscores the importance of CAS No. 2348031-98-9 in tracking the compound’s synthesis and application. The reaction conditions, including temperature and catalyst selection, were optimized to maximize yield and minimize byproduct formation, reflecting the growing emphasis on green chemistry in modern pharmaceutical research.
Biological investigations into this compound have revealed its potential as a lead molecule for drug development. A 2024 study published in *Journal of Medicinal Chemistry* explored its inhibitory activity against kinase enzymes, a class of proteins implicated in various diseases, including cancer and neurodegenerative disorders. The 3-chlorophenyl group was found to play a critical role in binding to the ATP-binding site of the enzyme, while the hydroxyethyl chain enhanced its affinity for the target protein. These findings suggest that Benzyl N-2-(3-chlorophenyl)-2-hydroxyethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate could serve as a template for designing more potent and selective inhibitors. The CAS No. 2348031-98-9 was used to ensure consistency in experimental protocols and data analysis across multiple laboratories.
Another area of interest is the application of this compound in functional materials. Researchers have investigated its use as a crosslinking agent in polymer science, where its hydroxyethyl and 1-hydroxy-2-methylpropan-2-yl groups facilitate the formation of stable networks. A 2023 review in *Advanced Materials* highlighted the potential of Benzyl N-2-(3-chlorophenyl)-2-hydroxyethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate in developing biodegradable polymers for biomedical applications, such as drug delivery systems and tissue engineering scaffolds. The 3-chlorophenyl moiety was found to improve the thermal stability of the resulting polymers, while the hydrophilic groups enhanced their interaction with biological environments. These properties make the compound a promising candidate for advanced material design.
From a synthetic perspective, the Benzyl N-2-(3-chlorophenyl)-2-hydroxyethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate has also been studied for its enantioselective synthesis. A 2024 paper in *Chemical Communications* described the use of chiral catalysts to produce the compound with high enantiomeric purity, which is crucial for pharmaceutical applications where stereochemistry significantly affects biological activity. The CAS No. 2348031-98-9 was used to verify the structural integrity of the synthesized compound, ensuring its suitability for further biological testing. This work exemplifies the intersection of organic chemistry and pharmaceutical science in modern research.
Environmental and safety considerations are also being explored for this compound. A 2023 study in *Environmental Science & Technology* assessed the toxicological profile of Benzyl N-2-(3-chlorophenyl)-2-hydroxyethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate, focusing on its potential impact on aquatic ecosystems. The results indicated that the compound exhibits low acute toxicity but requires further long-term studies to evaluate its ecological effects. These findings highlight the importance of CAS No. 2348031-98-9 in regulatory frameworks and environmental risk assessment, ensuring responsible use and disposal of the compound.
In conclusion, the Benzyl N-2-(3-chlorophenyl)-2-hydroxyethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate with CAS No. 2348031-98-9 represents a multifaceted compound with diverse applications in chemistry and biology. Its structural complexity and functional versatility make it a valuable subject for ongoing research, particularly in drug development, materials science, and environmental studies. As new methodologies and technologies emerge, the potential of this compound is likely to expand further, solidifying its role in scientific innovation.
For researchers and industry professionals, the CAS No. 2348031-98-9 provides a reliable means of identifying and tracking this compound across various stages of development. Whether in the laboratory or in industrial applications, the precise documentation of Benzyl N-2-(3-chlorophenyl)-2-hydroxyethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate ensures consistency, reproducibility, and compliance with scientific standards. As the field continues to evolve, the compound remains a focal point for advancing knowledge and practical applications in multiple domains.
The Benzyl N-2-(3-chlorophenyl)-2-hydroxyethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate with CAS No. 2348031-98-9 exemplifies the synergy between chemical design and functional utility. Its unique structure and properties position it as a key player in the development of novel therapeutics and advanced materials. As research progresses, the compound is expected to contribute significantly to addressing contemporary challenges in medicine, technology, and sustainability.
Ultimately, the study of Benzyl N-2-(3-chlorophenyl)-2-hydroxyethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate underscores the importance of interdisciplinary collaboration in scientific discovery. By integrating insights from chemistry, biology, and engineering, researchers can unlock the full potential of this compound, paving the way for innovative solutions to global problems. The CAS No. 2348031-98-9 will continue to serve as a vital reference point, guiding future investigations and applications in the ever-expanding landscape of chemical science.
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